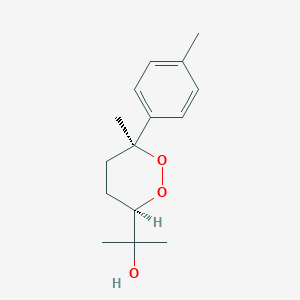
Pregnane-3,6,17-triol triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnane-3,6,17-triol triacetate is a steroid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized from pregnenolone, a steroid hormone that is naturally produced in the body. The synthesis method of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions.
Mecanismo De Acción
The mechanism of action of pregnane-3,6,17-triol triacetate is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By modulating these pathways, pregnane-3,6,17-triol triacetate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
Pregnane-3,6,17-triol triacetate has been shown to have various biochemical and physiological effects in animal models. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the blood and tissues. It can also reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to reduce the levels of amyloid beta (Aβ) and tau proteins in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using pregnane-3,6,17-triol triacetate in lab experiments include its high purity, high yield, and low toxicity. It can be easily synthesized using simple chemical reactions, and it has been shown to have various therapeutic applications in animal models. However, the limitations of using pregnane-3,6,17-triol triacetate in lab experiments include its limited solubility in water and its potential side effects in humans. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are many future directions for the study of pregnane-3,6,17-triol triacetate. One direction is to study its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to study its mechanism of action in more detail. The exact signaling pathways and molecular targets of this compound need to be identified to fully understand its therapeutic potential. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of pregnane-3,6,17-triol triacetate involves the acetylation of pregnenolone at the 3, 6, and 17 positions using acetic anhydride and pyridine. The reaction is carried out under reflux conditions, and the resulting compound is purified using column chromatography. The yield of this synthesis method is reported to be high, and the purity of the compound is also high.
Aplicaciones Científicas De Investigación
Pregnane-3,6,17-triol triacetate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders. Studies have shown that pregnane-3,6,17-triol triacetate can inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. In addition, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
113846-07-4 |
|---|---|
Nombre del producto |
Pregnane-3,6,17-triol triacetate |
Fórmula molecular |
C8H10NO5P |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[(3S,5R,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-diacetyloxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H40O7/c1-15(28)27(34-18(4)31)12-9-22-20-14-24(33-17(3)30)23-13-19(32-16(2)29)7-10-25(23,5)21(20)8-11-26(22,27)6/h19-24H,7-14H2,1-6H3/t19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
Clave InChI |
CTHSOFYMWQMUQJ-KLZDTNLLSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Sinónimos |
5beta-pregnane-3alpha,6alpha,17alpha-triol triacetate PGtriol triacetate pregnane-3,6,17-triol triacetate pregnane-3,6,17-triol triacetate, (3alpha,5beta,6alpha)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)



